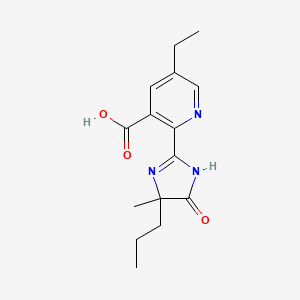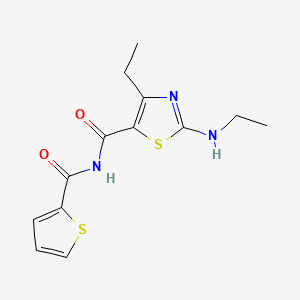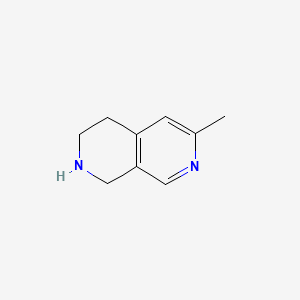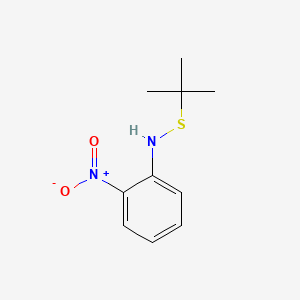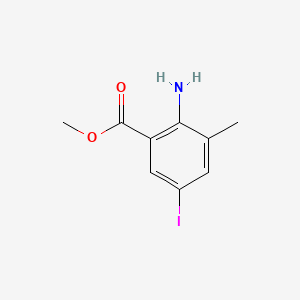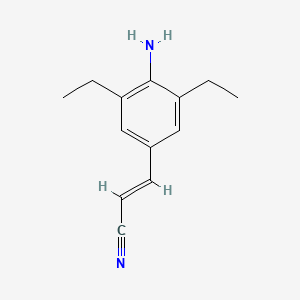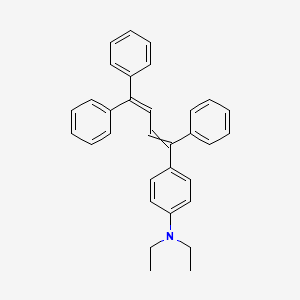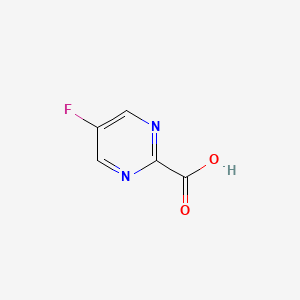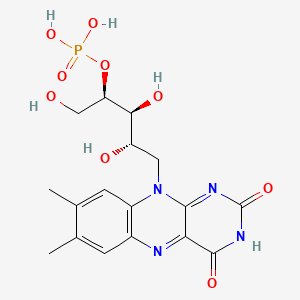
2-Arachidonoyl-sn-glycero-3-phosphocholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Arachidonoyl-sn-glycero-3-phosphocholine is a lysophosphatidylcholine 20:4 in which the acyl group is specified as arachidonoyl and is located at position 2 . It is a significant compound in the field of biochemistry and pharmacology due to its role as a human metabolite and its involvement in various biological processes .
準備方法
Synthetic Routes and Reaction Conditions
2-Arachidonoyl-sn-glycero-3-phosphocholine can be synthesized through the treatment of lysophosphatidylcholine with arachidonic anhydride in the presence of a catalyst such as 4-dimethylaminopyridine . The reaction is typically carried out in chloroform (ethanol-free) at 24°C for about 10 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, it is generally produced in research laboratories using the synthetic route mentioned above.
化学反応の分析
Types of Reactions
2-Arachidonoyl-sn-glycero-3-phosphocholine undergoes several types of chemical reactions, including:
Substitution: It can participate in substitution reactions where the arachidonoyl group is transferred to other molecules.
Common Reagents and Conditions
Substitution: Catalysts such as 4-dimethylaminopyridine are used to facilitate the transfer of the arachidonoyl group.
Major Products
科学的研究の応用
2-Arachidonoyl-sn-glycero-3-phosphocholine has several scientific research applications:
作用機序
2-Arachidonoyl-sn-glycero-3-phosphocholine exerts its effects primarily through its role as a component of cell membranes. It can be oxidized to form bioactive oxidized phospholipids, which activate endothelial cells and promote the binding of monocytes . This activation involves the β1 integrin pathway and subsequent deposition of fibronectin on the cell surface .
類似化合物との比較
Similar Compounds
- 1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine
- 2-Arachidonoyl-1-stearoyl-sn-glycero-3-phosphocholine
- 1-Hexadecanoyl-2-arachidonoyl-sn-glycero-3-phosphocholine
Uniqueness
2-Arachidonoyl-sn-glycero-3-phosphocholine is unique due to its specific structure, where the arachidonoyl group is located at position 2. This positioning influences its biological activity and its role in lipid metabolism and cell signaling .
特性
CAS番号 |
67341-29-1 |
|---|---|
分子式 |
C28H50NO7P |
分子量 |
543.7 g/mol |
IUPAC名 |
[(2R)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C28H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(31)36-27(25-30)26-35-37(32,33)34-24-23-29(2,3)4/h9-10,12-13,15-16,18-19,27,30H,5-8,11,14,17,20-26H2,1-4H3/b10-9-,13-12-,16-15-,19-18-/t27-/m1/s1 |
InChIキー |
IGJKYDBBINVMLH-JXRLJXCWSA-N |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C |
異性体SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O[C@H](CO)COP(=O)([O-])OCC[N+](C)(C)C |
正規SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C |
同義語 |
(R)-3-Hydroxy-2-((5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyloxy)propyl (2-(Trimethylammonio)ethyl) Phosphate; (7R,13Z,16Z,19Z,22Z)-4-Hydroxy-7-(hydroxymethyl)-N,N,N-trimethyl-9-oxo-3,5,8-trioxa-4-phosphaoctacosa-13,16,19,22-tetraen-1-aminium 4-Oxide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


